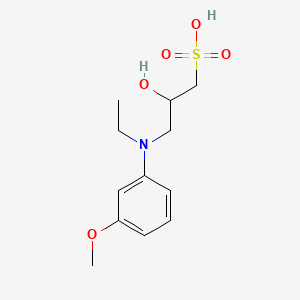
1-(Methoxymethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and a hydroxyl group attached to the third carbon atom of the piperidine ring
Preparation Methods
The synthesis of 1-(Methoxymethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
1-(Methoxymethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methoxymethyl)piperidin-3-ol has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities, such as analgesic or anti-inflammatory effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxymethyl and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(Methoxymethyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the methoxymethyl and hydroxyl groups. It is a basic building block in organic synthesis.
N-Methylpiperidine: Similar to this compound but with a methyl group instead of a methoxymethyl group. It has different reactivity and applications.
3-Hydroxypiperidine: Lacks the methoxymethyl group but has a hydroxyl group at the same position. It is used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(methoxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-6-8-4-2-3-7(9)5-8/h7,9H,2-6H2,1H3 |
InChI Key |
VLMHSTNGTQYOSR-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)




